molecular formula C9H9BrF3NO B1484752 1-(5-Bromo-2-trifluoromethoxyphenyl)-ethylamine CAS No. 1337079-47-6

1-(5-Bromo-2-trifluoromethoxyphenyl)-ethylamine

Cat. No. B1484752
CAS RN: 1337079-47-6
M. Wt: 284.07 g/mol
InChI Key: MPFKBYRRDFIXGA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-trifluoromethoxyphenyl)-ethylamine (5-Br-2-TFMPEA) is an organic compound belonging to the class of amines. It is a colorless, volatile liquid with a strong, acrid odor. It has been studied extensively for its wide range of applications in the field of organic synthesis and its potential as a drug or therapeutic agent.

Scientific Research Applications

5-Br-2-TFMPEA has been studied extensively for its potential applications in the field of organic synthesis. It is a useful intermediate for the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic molecules. It has also been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

5-Br-2-TFMPEA is an organic compound that can act as a nucleophile. It can react with other compounds to form covalent bonds, resulting in the formation of new molecules. The reaction is typically initiated by the formation of a carbocation intermediate, which is then attacked by the nucleophile.
Biochemical and Physiological Effects
5-Br-2-TFMPEA has been studied for its potential biochemical and physiological effects. It has been found to be toxic to certain types of bacteria and fungi, and is also known to exhibit antifungal activity. It has also been reported to have antiviral activity and to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

5-Br-2-TFMPEA is a useful compound for laboratory experiments due to its low cost and ease of synthesis. It can be synthesized in a variety of ways, and is relatively stable in storage. However, it is a volatile compound and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for research on 5-Br-2-TFMPEA. These include further studies into its potential applications in organic synthesis, as well as its potential therapeutic applications. Further studies into its biochemical and physiological effects are also warranted. Additionally, further research into its potential toxicity and safety could be beneficial. Finally, further studies into its potential as a catalyst in the synthesis of polymers and other materials could be useful.

properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-5(14)7-4-6(10)2-3-8(7)15-9(11,12)13/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKBYRRDFIXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-trifluoromethoxyphenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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